Enantiomer-Dependent Sensory Activity: (S)-(-) vs. (R)-(+) in Strawberry Aroma
In a direct head-to-head comparison, the (S)-(-) enantiomer of 3-phenylbutane-1,3-diol was derived from the laevorotatory ethyl ester of 3-methyl-3-phenylglycidic acid and found to correspond to a clean strawberry flavour. The (R)-(+) enantiomer, derived from the dextrorotatory ester, exhibited only a weak, unspecific odour [1]. This sensory differentiation provides a qualitative yet decisive benchmark for applications requiring specific olfactory properties.
| Evidence Dimension | Sensory Profile (Odour Quality) |
|---|---|
| Target Compound Data | (S)-(-)-3-phenylbutane-1,3-diol: distinct strawberry flavour |
| Comparator Or Baseline | (R)-(+)-3-phenylbutane-1,3-diol: unspecific, faint odour |
| Quantified Difference | Qualitative sensory divergence; only (S)-(-) enantiomer produces target strawberry note |
| Conditions | Derivatisation via reductive cleavage of enantiomeric ethyl esters of 3-methyl-3-phenylglycidic acid; sensory evaluation (Mosandl, 1983) |
Why This Matters
For procurement in flavour or fragrance R&D, selecting the correct enantiomer is essential to achieve the desired sensory profile; the wrong enantiomer yields an unsuitable product.
- [1] Mosandl, A. Über synthetische Aromastoffe III. Diastereomere und enantiomere Ester der 3-Methyl-3-phenylglycidsäure. Z Lebensm Unters Forch 177, 129–134 (1983). https://doi.org/10.1007/BF01043079 View Source
